molecular formula C25H30N2O3 B12321027 Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate

Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate

Cat. No.: B12321027
M. Wt: 406.5 g/mol
InChI Key: SUQNCOFVJNHEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of valine, an essential amino acid, and is often used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.

Chemical Reactions Analysis

Types of Reactions

Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used; common products include ethers or esters.

Scientific Research Applications

Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Valsartan: Another angiotensin receptor blocker with a similar structure but different substituents.

    Losartan: Also an angiotensin receptor blocker, differing in its chemical structure and pharmacokinetics.

Uniqueness

Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate is unique due to its specific substituents, which confer distinct pharmacological properties. It has a higher affinity for the angiotensin II receptor and a longer duration of action compared to some other similar compounds .

This detailed article provides a comprehensive overview of Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNCOFVJNHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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